10',13'-dimethyl-17'-(2-methyl-1,3-dioxolan-2-yl)spiro[1,3-dioxolane-2,3'-2,4,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-17'-ol
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Overview
Description
17α-Hydroxypregn-5-ene-3,20-dione-3,20-bis(ethyleneketal) is a synthetic steroid derivative of progesterone. It is a cyclic bis(ethylene acetal) derivative of 17α-hydroxyprogesterone, which is a naturally occurring hormone involved in various physiological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through the reaction of 17α-hydroxyprogesterone with ethylene glycol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the cyclic bis(ethylene acetal) structure.
Industrial Production Methods: In an industrial setting, the synthesis of 17α-Hydroxypregn-5-ene-3,20-dione-3,20-bis(ethyleneketal) may involve large-scale reactors and continuous flow processes to ensure efficient production. The use of automated systems for monitoring and controlling reaction conditions can help maintain product quality and yield.
Types of Reactions:
Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.
Substitution: Substitution reactions may involve the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or chromic acid.
Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution reactions may involve the use of halogenating agents or nucleophiles.
Major Products Formed:
Oxidation reactions can yield hydroxylated or keto derivatives.
Reduction reactions can produce saturated steroid derivatives.
Substitution reactions can result in halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: The compound is used in organic synthesis and as a precursor for the production of other steroid derivatives. Biology: It serves as a research tool in studying steroid hormone receptors and their biological effects. Medicine: Industry: It is used in the manufacturing of various steroid-based products, including contraceptives and anti-inflammatory agents.
Mechanism of Action
The mechanism by which 17α-Hydroxypregn-5-ene-3,20-dione-3,20-bis(ethyleneketal) exerts its effects involves binding to specific steroid hormone receptors. This binding can modulate gene expression and cellular processes, leading to physiological changes. The molecular targets and pathways involved include those related to progesterone signaling and its downstream effects.
Comparison with Similar Compounds
17α-Hydroxyprogesterone
Progesterone
Medroxyprogesterone acetate
Hydroxyprogesterone caproate
Uniqueness: 17α-Hydroxypregn-5-ene-3,20-dione-3,20-bis(ethyleneketal) is unique in its cyclic bis(ethylene acetal) structure, which provides enhanced stability and altered biological activity compared to its parent compound, 17α-hydroxyprogesterone.
Properties
IUPAC Name |
10',13'-dimethyl-17'-(2-methyl-1,3-dioxolan-2-yl)spiro[1,3-dioxolane-2,3'-2,4,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-17'-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38O5/c1-21-10-11-24(29-14-15-30-24)16-17(21)4-5-18-19(21)6-8-22(2)20(18)7-9-25(22,26)23(3)27-12-13-28-23/h4,18-20,26H,5-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KARXFOGOCKEIEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3(CC1=CCC4C2CCC5(C4CCC5(C6(OCCO6)C)O)C)OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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